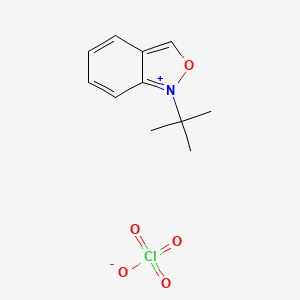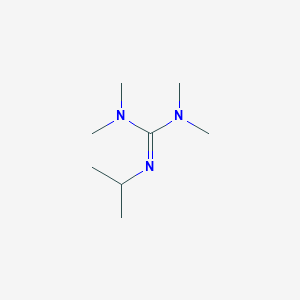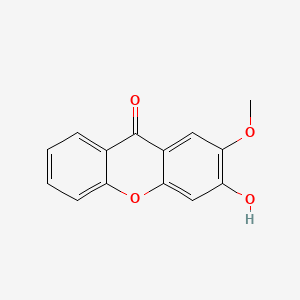
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate is a chemical compound with the molecular formula C11H14ClNO5 It is known for its unique structure, which includes a benzoxazole ring substituted with a tert-butyl group and a perchlorate anion
Vorbereitungsmethoden
The synthesis of 1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate typically involves the reaction of 2-aminophenol with tert-butyl chloride in the presence of a base to form the benzoxazole ring. This intermediate is then reacted with perchloric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired yield and purity.
Analyse Chemischer Reaktionen
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents such as sodium borohydride.
Substitution: The benzoxazole ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inhibition of certain enzymes.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate can be compared with other similar compounds, such as:
2,1-Benzoxazole: Lacks the tert-butyl and perchlorate groups, resulting in different chemical properties and applications.
1-tert-Butyl-2,1-benzoxazole: Similar structure but without the perchlorate anion, leading to differences in reactivity and stability.
1-tert-Butyl-2,1-benzoxazol-1-ium chloride: Similar structure but with a chloride anion instead of perchlorate, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
31562-01-3 |
|---|---|
Molekularformel |
C11H14ClNO5 |
Molekulargewicht |
275.68 g/mol |
IUPAC-Name |
1-tert-butyl-2,1-benzoxazol-1-ium;perchlorate |
InChI |
InChI=1S/C11H14NO.ClHO4/c1-11(2,3)12-10-7-5-4-6-9(10)8-13-12;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
OHXJTNBJVOFNIB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)[N+]1=C2C=CC=CC2=CO1.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)











